

Spectroscopic Profile of 4-Chloro-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-1-indanone

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chloro-1-indanone**, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Chloro-1-indanone**, providing a quantitative reference for compound identification and characterization.

Table 1: ^1H NMR Spectroscopic Data for **4-Chloro-1-indanone**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.68	d	7.6	Ar-H
7.68	d	7.7	Ar-H
Not explicitly provided	-	-	Ar-H
Not explicitly provided	-	-	-CH ₂ -
Not explicitly provided	-	-	-CH ₂ -

Note: A complete peak assignment for ¹H NMR was not available in the cited literature.

Table 2: ¹³C NMR Spectroscopic Data for **4-Chloro-1-indanone**[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
206.19	C=O
152.97	Ar-C
139.38	Ar-C
134.52	Ar-C
133.27	Ar-C
129.29	Ar-CH
122.41	Ar-CH
36.40	-CH ₂ -
25.27	-CH ₂ -

Table 3: FT-IR Spectroscopic Data for **4-Chloro-1-indanone**[\[1\]](#)

Wavenumber (cm ⁻¹)	Functional Group Assignment
3066	Aromatic C-H Stretch
2925	Aliphatic C-H Stretch
1707	C=O Stretch (Ketone)
1598	Aromatic C=C Stretch
1428	CH ₂ Bend
1325	-
1261	-
1133	-
1037	-
788	C-Cl Stretch
610	-

Table 4: Mass Spectrometry Data for **4-Chloro-1-indanone**[\[1\]](#)

m/z	Assignment	Relative Intensity
168	[M+2] ⁺	-
166	[M] ⁺	-
149	[M-OH] ⁺ or [M-NH] ⁺	100%
138	-	-
125	-	-
103	-	-
77	[C ₆ H ₅] ⁺	-
63	-	-
51	-	-

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a standard NMR spectrometer. The sample of **4-Chloro-1-indanone** was dissolved in deuterated chloroform (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ^{13}C NMR, the spectrum was acquired with broadband proton decoupling.^[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

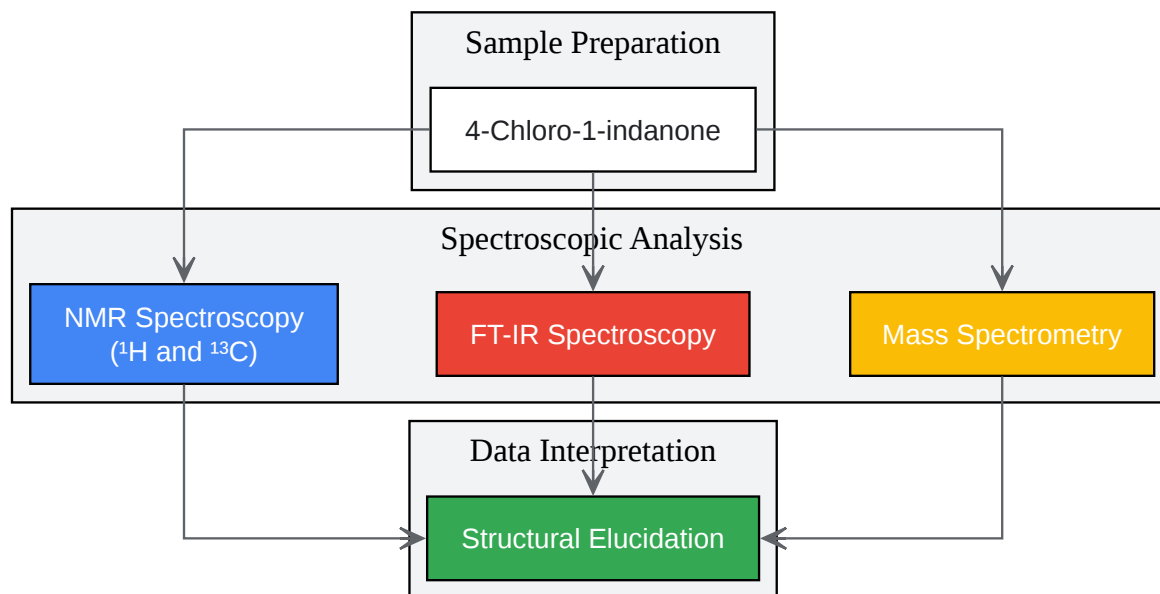
The FT-IR spectrum was obtained using a Fourier-transform infrared spectrometer. The solid sample of **4-Chloro-1-indanone** was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the transmission mode, and the data is presented in wavenumbers (cm^{-1}).^[1]

Mass Spectrometry (MS)

Mass spectral data was acquired using a mass spectrometer, likely with electron impact (EI) ionization. The data is reported as a mass-to-charge ratio (m/z) with corresponding relative intensities.^[1]

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **4-Chloro-1-indanone**.



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Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of **4-Chloro-1-indanone**. The provided data and protocols are essential for quality control, reaction monitoring, and further research and development involving this compound.

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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-1-indanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b082819#spectroscopic-data-for-4-chloro-1-indanone-nmr-ir-ms\]](https://www.benchchem.com/product/b082819#spectroscopic-data-for-4-chloro-1-indanone-nmr-ir-ms)

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com